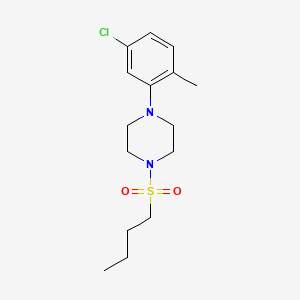
1-(butylsulfonyl)-4-(5-chloro-2-methylphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Butylsulfonyl)-4-(5-chloro-2-methylphenyl)piperazine is a chemical compound with a complex structure that includes a piperazine ring substituted with a butylsulfonyl group and a 5-chloro-2-methylphenyl group
Métodos De Preparación
The synthesis of 1-(butylsulfonyl)-4-(5-chloro-2-methylphenyl)piperazine typically involves multiple steps. One common synthetic route starts with the preparation of the piperazine ring, followed by the introduction of the butylsulfonyl group and the 5-chloro-2-methylphenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial production methods for this compound may involve large-scale reactions in controlled environments to maintain consistency and quality. These methods often utilize automated systems to monitor and adjust reaction parameters, ensuring optimal conditions for the synthesis.
Análisis De Reacciones Químicas
1-(Butylsulfonyl)-4-(5-chloro-2-methylphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(Butylsulfonyl)-4-(5-chloro-2-methylphenyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases where its unique structure may offer advantages over existing drugs.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties can enhance the performance of the final products.
Mecanismo De Acción
The mechanism of action of 1-(butylsulfonyl)-4-(5-chloro-2-methylphenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The butylsulfonyl group and the 5-chloro-2-methylphenyl group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1-(Butylsulfonyl)-4-(5-chloro-2-methylphenyl)piperazine can be compared with other similar compounds, such as:
1-(Butylsulfonyl)-4-phenylpiperazine: This compound lacks the chlorine and methyl groups, which may result in different chemical and biological properties.
1-(Methylsulfonyl)-4-(5-chloro-2-methylphenyl)piperazine: The substitution of the butyl group with a methyl group can significantly alter the compound’s reactivity and interactions.
1-(Butylsulfonyl)-4-(2-methylphenyl)piperazine: The absence of the chlorine atom may affect the compound’s stability and binding properties.
These comparisons highlight the uniqueness of this compound, particularly in terms of its specific substituents and their influence on its overall properties.
Propiedades
IUPAC Name |
1-butylsulfonyl-4-(5-chloro-2-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN2O2S/c1-3-4-11-21(19,20)18-9-7-17(8-10-18)15-12-14(16)6-5-13(15)2/h5-6,12H,3-4,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYKWYAVCVXNKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCN(CC1)C2=C(C=CC(=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2Z,4Z)-N-[4-[6-[[(2E,4Z)-hexa-2,4-dienoyl]amino]-1H-benzimidazol-2-yl]phenyl]hexa-2,4-dienamide](/img/structure/B5399921.png)
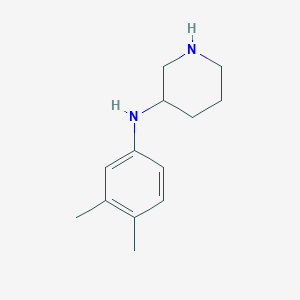
![(1-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}cyclobutyl)amine hydrochloride](/img/structure/B5399936.png)
![2-(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]ACETAMIDE](/img/structure/B5399940.png)
![N~2~-acetyl-N~1~-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-L-alaninamide](/img/structure/B5399941.png)
![7-(4-chlorophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B5399948.png)
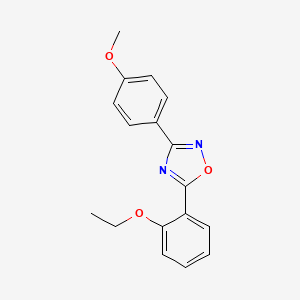
![4-(2-{2-[(1-bromo-2-naphthyl)oxy]ethylidene}-5-nitro-2,3-dihydro-1-benzofuran-3-yl)morpholine](/img/structure/B5399970.png)
![6-hydroxy-5-nitro-2-{2-[1-(2-phenoxyethyl)-1H-indol-3-yl]vinyl}-4(3H)-pyrimidinone](/img/structure/B5399978.png)
![5-(3-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5399998.png)
![5-{[(2-methoxyethyl)amino]sulfonyl}-2',6'-dimethylbiphenyl-3-carboxylic acid](/img/structure/B5400010.png)
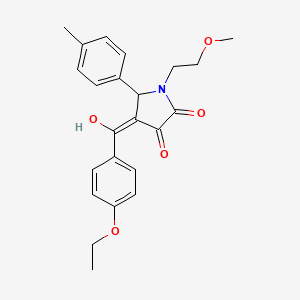
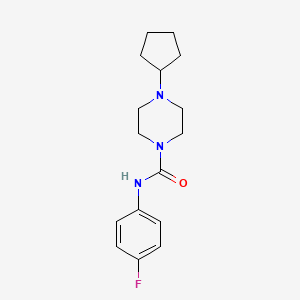
![5-amino-3-[1-cyano-2-(4-methylphenyl)vinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B5400024.png)
